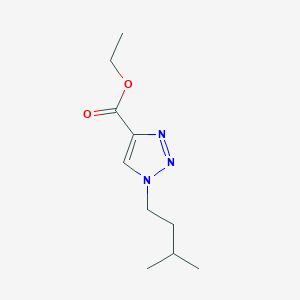![molecular formula C8H9NO B2615520 Spiro[2,3-dihydropyrrolizine-1,2'-oxirane] CAS No. 2248358-85-0](/img/structure/B2615520.png)
Spiro[2,3-dihydropyrrolizine-1,2'-oxirane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[2,3-dihydropyrrolizine-1,2'-oxirane] is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of biological activities. It is a bicyclic compound that contains a spiro-oxirane ring and a pyrrolizine ring. This compound has been synthesized using various methods, and its potential applications in scientific research are being explored.
Mechanism of Action
The mechanism of action of Spiro[2,3-dihydropyrrolizine-1,2'-oxirane] is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific molecular targets in the body. For example, it has been suggested that Spiro[2,3-dihydropyrrolizine-1,2'-oxirane] may inhibit the activity of enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that Spiro[2,3-dihydropyrrolizine-1,2'-oxirane] can modulate various biochemical and physiological processes in the body. This compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, Spiro[2,3-dihydropyrrolizine-1,2'-oxirane] has been found to inhibit the growth of cancer cells and reduce the viability of fungal and bacterial strains.
Advantages and Limitations for Lab Experiments
Spiro[2,3-dihydropyrrolizine-1,2'-oxirane] has several advantages and limitations for lab experiments. One of the main advantages is its diverse range of biological activities, which makes it a promising compound for studying various biochemical and physiological processes. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments.
Future Directions
There are several future directions for studying Spiro[2,3-dihydropyrrolizine-1,2'-oxirane]. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to explore its potential as a lead compound for developing new drugs with improved efficacy and safety profiles. Additionally, more research is needed to understand the mechanism of action of Spiro[2,3-dihydropyrrolizine-1,2'-oxirane] and its interactions with molecular targets in the body.
Synthesis Methods
The synthesis of Spiro[2,3-dihydropyrrolizine-1,2'-oxirane] can be achieved using different methods, including the reaction of pyrrolizine with epichlorohydrin, cycloaddition reaction of azomethine ylides, and the reaction of pyrrolizine with oxiranes. The reaction of pyrrolizine with epichlorohydrin is the most commonly used method for synthesizing Spiro[2,3-dihydropyrrolizine-1,2'-oxirane].
Scientific Research Applications
Spiro[2,3-dihydropyrrolizine-1,2'-oxirane] has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. This compound has also been found to possess antifungal and antibacterial activities.
properties
IUPAC Name |
spiro[2,3-dihydropyrrolizine-1,2'-oxirane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-8(6-10-8)3-5-9(7)4-1/h1-2,4H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZSIGITXVULPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C13CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2,3-dihydropyrrolizine-1,2'-oxirane] | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615440.png)


![3-(2-methoxyphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2615446.png)
![6-{[4-(3-chloro-4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B2615449.png)

![1-[4-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2615453.png)
![N-(2-ethoxybenzyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2615455.png)


